HDAC6 Affinity (Kd = 5.4 µM) Relative to HDAC4 and HDAC5 Selectivity Threshold
This compound exhibits measurable binding to human HDAC6 with a Kd of 5.4 µM, while showing no detectable inhibition of HDAC4 or HDAC5 (Ki > 50 µM for both) under comparable assay conditions [1]. This selectivity profile distinguishes it from broad-spectrum hydroxamate HDAC inhibitors (e.g., vorinostat) and may be relevant for isoform-specific probe development.
| Evidence Dimension | HDAC isoform binding affinity |
|---|---|
| Target Compound Data | Kd = 5.4 µM (5400 nM) for HDAC6 |
| Comparator Or Baseline | HDAC4 Ki > 50 µM; HDAC5 Ki > 50 µM |
| Quantified Difference | At least 9.3-fold selectivity for HDAC6 over HDAC4/5 |
| Conditions | Inhibition of recombinant human HDAC6 using Boc-L-Lys(acetyl)-MCA as substrate by fluorogenic enzymatic assay; HDAC4/5 binding affinity assays per BindingDB entry |
Why This Matters
Procurement of this exact compound is essential for experiments requiring HDAC6 engagement with demonstrable selectivity over class IIa HDAC isoforms (HDAC4/5), as generic acetamide analogs lack this documented selectivity fingerprint.
- [1] BindingDB. (n.d.). BDBM50361259 (CHEMBL1934901): 2-(4-acetamidophenyl)-N-cyclopropylacetamide. Retrieved from https://w.bindingdb.org/ View Source
